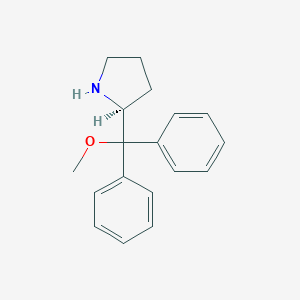

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[methoxy(diphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGCZSRPDCLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694706 | |

| Record name | 2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-03-2 | |

| Record name | 2-[Methoxy(diphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of S 2 Methoxydiphenylmethyl Pyrrolidine in Asymmetric Organic Transformations

Aminocatalysis: Enamine and Iminium Activation Modes

The catalytic prowess of (S)-2-(Methoxydiphenylmethyl)pyrrolidine stems from its secondary amine moiety, which reacts reversibly with aldehydes or ketones. This reaction forms nucleophilic enamine intermediates or electrophilic iminium ions. The bulky diphenylmethyl group provides a crucial chiral environment, effectively shielding one face of the intermediate and directing the approach of the reacting partner, thus inducing high stereoselectivity in the product.

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. This compound and its silyl (B83357) ether analogue are highly efficient catalysts for the asymmetric Michael addition of aldehydes and ketones to various Michael acceptors like nitroolefins. nih.govrsc.org The reaction proceeds via an enamine intermediate formed between the catalyst and the donor aldehyde. This enamine then attacks the nitroolefin with high facial selectivity, dictated by the sterically demanding diphenylmethyl group of the catalyst. nih.gov

Novel pyrrolidine-based organocatalysts have been developed from readily available chiral precursors like (R)-glyceraldehyde and have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins. rsc.org For instance, using a bifunctional organocatalyst, excellent yields and stereoselectivities (up to 98:2 dr and 97% ee for aldehydes; up to 98:2 dr and 99% ee for ketones) have been achieved. rsc.org

Below is a table summarizing representative results for the Michael addition of propanal to β-nitrostyrene catalyzed by a related pyrrolidine-based catalyst.

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (%) |

|---|---|---|---|---|---|

| 10 | Toluene | 24 | 95 | 95:5 | 97 |

| 10 | CH2Cl2 | 48 | 92 | 94:6 | 95 |

| 10 | THF | 72 | 85 | 90:10 | 92 |

| 5 | Toluene | 48 | 93 | 95:5 | 97 |

The aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis for constructing carbon-carbon bonds. niscpr.res.in Organocatalysis has revolutionized this area, with proline and its derivatives being among the first and most successful catalysts. mdpi.comlongdom.org this compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes. The mechanism involves the formation of an enamine from the ketone and the catalyst, which then attacks the aldehyde. The chiral scaffold of the catalyst ensures high stereocontrol during the C-C bond formation.

A series of highly efficient organocatalysts derived from natural amino acids have been shown to produce aldol products with high diastereoselectivities (up to 99:1) and enantioselectivities (up to >99% ee) at catalyst loadings as low as 1 mol%. emorychem.science The structural features of these catalysts play a critical role in achieving high optical purity. emorychem.science While direct data for the methoxy (B1213986) derivative is sparse in the provided results, related (S)-pyrrolidine sulfonamides have been successfully employed in the direct aldol reaction of aryl methyl ketones with aromatic aldehydes, achieving moderate to good enantioselectivities. researchgate.net

The table below illustrates the performance of a highly efficient organocatalyst in the direct aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. emorychem.science

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | diastereomeric ratio (anti/syn) | enantiomeric excess (%, anti) |

|---|---|---|---|---|---|

| 1 | DMF | 12 | 98 | 98:2 | >99 |

| 1 | NMP | 18 | 96 | 97:3 | >99 |

| 1 | DMSO | 24 | 95 | 95:5 | 98 |

| 1 | H2O | 48 | 85 | 90:10 | 95 |

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. The use of organocatalysts like this compound allows for highly enantioselective versions of this reaction. The catalyst activates α,β-unsaturated aldehydes by forming a transient, chiral iminium ion. This activation lowers the LUMO of the dienophile, accelerating the reaction with the diene and controlling the facial selectivity of the cycloaddition. The bulky diarylmethyl group effectively blocks one face of the iminium ion, leading to high levels of asymmetric induction in the resulting cyclohexene (B86901) product. This approach has been a significant breakthrough in asymmetric organocatalysis. mdpi.com

The [3+2] cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings, which are prevalent in many natural products and pharmaceuticals. researchgate.netmdpi.com Organocatalytic asymmetric [3+2] cycloadditions often involve the reaction of 1,3-dipoles, such as azomethine ylides, with electron-deficient alkenes. researchgate.netnih.gov

In this context, this compound can catalyze the reaction between α,β-unsaturated aldehydes and azomethine ylides. The catalyst activates the unsaturated aldehyde via iminium ion formation, making it a more reactive dipolarophile. This activated species then undergoes a highly stereoselective [3+2] cycloaddition with the azomethine ylide to furnish chiral pyrrolidine (B122466) derivatives. nih.gov This methodology provides access to densely substituted enantiopure pyrrolidines, which are valuable synthetic intermediates. nih.govnih.gov

Other Asymmetric Transformations Mediated by this compound and Related Catalysts

Beyond the canonical enamine and iminium activation modes, diarylprolinol ethers catalyze other important asymmetric reactions.

Asymmetric nucleophilic epoxidation is a key method for synthesizing chiral epoxides from electron-deficient olefins, such as α,β-unsaturated ketones. wikipedia.orgorganic-chemistry.org this compound and related α,α-diarylprolinols act as bifunctional catalysts in these reactions. mdpi.com The pyrrolidine nitrogen acts as a Brønsted base, while the hydroxyl group (in the parent prolinol) or a related Lewis acidic site can act as a hydrogen-bond donor. This dual activation brings the nucleophilic oxidant (e.g., a hydroperoxide) and the electrophilic alkene into close proximity within a chiral environment, facilitating a highly enantioselective epoxidation. mdpi.com

The reaction of various alkyliden oxindoles with tert-butyl hydroperoxide (TBHP) has been studied using a range of α,α-diarylprolinol catalysts. The parent α,α-diphenyl prolinol catalyst provides the corresponding spiroepoxides with excellent diastereomeric and enantiomeric ratios. mdpi.com

The following table presents data on the catalytic performance of α,α-diphenyl prolinol in the epoxidation of an N-methyl α-ylidene oxindole. mdpi.com

| Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | diastereomeric ratio (trans/cis) | enantiomeric excess (%, trans) |

|---|---|---|---|---|---|---|

| 20 | TBHP | Hexane | 24 | 85 | 70:30 | 95:5 |

| 20 | TBHP | Toluene | 48 | 82 | 68:32 | 94:6 |

| 20 | TBHP | DCM | 72 | 75 | 65:35 | 92:8 |

| 10 | TBHP | Hexane | 48 | 80 | 70:30 | 95:5 |

Enantioselective Hydroalkylation and Alkylation Reactions

This compound has demonstrated notable efficacy as an organocatalyst in asymmetric alkylation reactions, particularly in the Michael addition of aldehydes to various acceptors. This catalytic system facilitates the formation of carbon-carbon bonds with a high degree of stereocontrol, leading to the synthesis of enantioenriched products.

One of the prominent applications of this catalyst is in the intermolecular asymmetric Michael addition of aldehydes to nonactivated enones, yielding enantiomerically enriched ketones. Research has shown that the catalyst effectively activates the aldehyde substrate through the formation of a chiral enamine intermediate. This intermediate then reacts with the enone in a stereocontrolled manner, dictated by the steric hindrance of the bulky diphenylmethyl group on the catalyst.

Furthermore, this catalyst has been instrumental in the asymmetric addition of diethylzinc (B1219324) to a range of aldehydes. This reaction is a powerful method for the synthesis of optically active secondary alcohols, which are crucial intermediates in the production of many pharmaceutical compounds. While direct studies on this compound in this specific reaction are not extensively documented in publicly available literature, analogous pyrrolidine derivatives with similar structural motifs have been shown to provide high enantioselectivities. For instance, pyrrolidine derivatives with β-amino alcohol moieties have been found to effectively catalyze the addition of diethylzinc to aldehydes, yielding secondary alcohols with high optical purity. The mechanism is believed to involve the formation of a chiral zinc-catalyst complex that directs the enantioselective transfer of the ethyl group to the aldehyde.

The versatility of this compound extends to other types of alkylation reactions, including the enantioselective α-alkylation of aldehydes. Although detailed studies specifically employing this catalyst are limited, the broader class of diarylprolinol ether catalysts is well-established in promoting such transformations. These reactions typically proceed via an enamine-based activation of the aldehyde, followed by a stereoselective attack on an electrophile.

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr | Reference |

| This compound | Michael Addition | Aldehyde | Nonactivated Enone | Enantioselective Ketone | - | - | - | lookchem.com |

| Pyrrolidine Derivatives | Diethylzinc Addition | Aldehyde | Diethylzinc | Optically Active Secondary Alcohol | High | High | - | lookchem.com |

Data for specific yields and enantioselectivities for this compound in these reactions are not detailed in the readily available literature but are claimed applications by suppliers.

Asymmetric Hydrogenation Processes

While this compound belongs to a class of chiral ligands that are often explored in asymmetric transition-metal catalysis, its specific application in asymmetric hydrogenation processes is not well-documented in peer-reviewed literature. Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and typically employs chiral phosphine (B1218219) or diamine ligands in combination with transition metals like rhodium, ruthenium, or iridium.

The structural framework of this compound, with its pyrrolidine nitrogen and ether oxygen, presents potential coordination sites for metal catalysts. The chiral environment created by the diphenylmethyl group could, in principle, induce enantioselectivity in the hydrogenation of prochiral substrates such as ketones and olefins. However, extensive research to validate its effectiveness as a ligand in these processes has not been reported. The steric bulk of the diphenylmethyl group might influence the coordination geometry and catalytic activity, but without experimental data, its performance remains speculative. Researchers in the field have extensively investigated a wide array of other pyrrolidine-based ligands for asymmetric hydrogenation, achieving high enantioselectivities in many cases.

Organocatalytic Asymmetric Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. This compound has been identified as a catalyst for certain asymmetric multicomponent reactions, showcasing its utility in the rapid generation of molecular complexity with stereocontrol.

A notable application is in the 1,3-dipolar cycloaddition of azomethine imines with α,β-unsaturated aldehydes. lookchem.com This reaction leads to the stereoselective synthesis of chiral bipyrazolidin-3-one derivatives. lookchem.com In this process, the catalyst is believed to activate the α,β-unsaturated aldehyde through the formation of a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the cycloaddition with the azomethine imine in a highly controlled stereochemical fashion. The bulky diphenylmethyl group of the catalyst plays a crucial role in directing the facial selectivity of the approach of the dipole to the dienophile.

Another reported application of this catalyst is in the asymmetric nucleophilic epoxidation of α-ylideneoxindole esters. lookchem.com This transformation provides access to enantioenriched spiro nitrogen heterocycles, which are important structural motifs in many biologically active compounds. The reaction likely proceeds through the formation of a chiral enamine intermediate from the α,β-unsaturated ester, which then undergoes a stereoselective epoxidation.

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Substrate 3 | Product | Stereoselectivity | Reference |

| This compound | 1,3-Dipolar Cycloaddition | Azomethine Imine | α,β-Unsaturated Aldehyde | - | Chiral Bipyrazolidin-3-one | Stereoselective | lookchem.com |

| This compound | Nucleophilic Epoxidation | α-Ylideneoxindole Ester | Oxidant | - | Enantioenriched Spiro Nitrogen Heterocycle | Enantioselective | lookchem.com |

Detailed research findings with specific yields and enantioselectivities for these multicomponent reactions catalyzed by this compound are not extensively available in the public domain but are noted as applications for the commercially available catalyst.

Mechanistic Investigations and Theoretical Studies on S 2 Methoxydiphenylmethyl Pyrrolidine Catalysis

Elucidation of Catalytic Cycle and Rate-Determining Steps

The catalytic action of (S)-2-(Methoxydiphenylmethyl)pyrrolidine hinges on its ability to participate in two primary activation modes for aldehydes and α,β-unsaturated aldehydes: enamine and iminium ion catalysis. nih.govnih.gov These distinct pathways allow for the functionalization of carbonyl compounds at various positions. nih.govacs.org

Enamine Catalysis (HOMO-activation): The cycle begins with the condensation of the catalyst's secondary amine with a saturated aldehyde. This reaction forms a nucleophilic enamine intermediate. The Highest Occupied Molecular Orbital (HOMO) of the substrate is raised in energy, making it susceptible to attack by electrophiles. This mode is fundamental for reactions occurring at the α-position of aldehydes. nih.govnih.gov For α,β-unsaturated aldehydes, this activation can be extended to form dienamines, enabling functionalization at the γ-position. nih.gov

Iminium Catalysis (LUMO-lowering): In reactions with α,β-unsaturated aldehydes, the catalyst forms a positively charged iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for conjugate addition (1,4-addition) by nucleophiles. nih.govacs.org This activation is highly chemoselective, yielding exclusively 1,4-adducts. nih.gov

Analysis of Chiral Induction and Stereochemical Control

The remarkable enantioselectivity achieved with this compound catalysts is a direct consequence of the steric and electronic environment created by the bulky methoxydiphenylmethyl group. researchgate.net This group effectively shields one of the enantiotopic faces of the reactive intermediate (enamine or iminium ion), forcing the incoming reactant to approach from the less sterically hindered face. nih.govresearchgate.net

The prevailing model for stereochemical control posits the formation of a specific geometric isomer of the intermediate as crucial. For instance, in enamine catalysis, there is a strong preference for the formation of the E-enamine. Within this isomer, the reaction proceeds through the s-trans conformer, where the large diphenylmethyl group dictates the facial selectivity of the electrophilic attack. researchgate.net Similarly, in iminium ion catalysis, the catalyst locks the α,β-unsaturated aldehyde into a conformation that exposes only one face to the nucleophile. nih.gov

Computational models have been essential in visualizing and quantifying the energy differences between various transition states, confirming that the path leading to the experimentally observed major enantiomer is significantly lower in energy. nih.govacs.org The precise orientation of the reactants in the transition state, stabilized by the catalyst's architecture, is the cornerstone of chiral induction.

Characterization of Transition States and Intermediates

Computational chemistry provides powerful tools to characterize the fleeting transition states and reactive intermediates that are often difficult or impossible to observe experimentally. nih.govacs.org For reactions catalyzed by this compound, DFT calculations have been employed to map out the potential energy surface of the reaction, identifying the structures and energies of key species.

Key Intermediates:

Iminium Ion: Formed from the condensation of the catalyst with an α,β-unsaturated aldehyde. Its formation lowers the LUMO, making the β-carbon highly electrophilic.

Enamine: Generated from the reaction of the catalyst with a saturated aldehyde. The increased HOMO energy makes the α-carbon nucleophilic.

Transition States (TS): Theoretical calculations reveal that the transition states for the stereodetermining C-C bond-forming step involve a highly organized assembly of the catalyst-substrate intermediate and the second reactant. The geometry of these transition states is optimized to minimize steric repulsion and maximize stabilizing electronic interactions. For example, in the Michael addition to a nitro-olefin, the transition state involves the nitro group of the electrophile forming hydrogen bonds, which helps to orient the reactants for optimal stereoselectivity. The bulky diarylprolinol ether group acts as a steric shield, directing the incoming nucleophile to a specific face of the molecule. nih.govresearchgate.net

Role of Solvent Effects and Non-Covalent Interactions (e.g., Hydrogen Bonding)

While steric shielding is the primary factor for stereocontrol, solvent effects and subtle non-covalent interactions (NCIs) play a crucial, often decisive, role in modulating the reactivity and selectivity of organocatalyzed reactions. rsc.orgnih.gov

Solvent Effects: The choice of solvent can significantly influence reaction outcomes by differentially solvating the ground states, intermediates, and transition states. rsc.orgnih.gov Polar aprotic solvents are commonly used in these reactions. Computational models often incorporate a polarizable continuum model (PCM) to account for bulk solvent effects, which has proven essential for accurately predicting activation energies and stereoselectivities. Specific solvent molecules can also act as proton shuttles or engage in hydrogen bonding, directly participating in the catalytic cycle.

Non-Covalent Interactions: NCIs, such as hydrogen bonds, CH-π interactions, and van der Waals forces, are critical for stabilizing the key transition states that lead to the desired product. nih.govrsc.org

Hydrogen Bonding: In many reactions, hydrogen bonding is a key directing force. For instance, in the addition of nucleophiles to nitroalkenes, a hydrogen bond can form between an acidic proton on the nucleophile or catalyst and an oxygen atom of the nitro group. This interaction pre-organizes the reactants in the transition state, enhancing both reactivity and stereoselectivity.

CH-π Interactions: The aryl groups of the catalyst can engage in CH-π interactions with the substrate, further rigidifying the transition state assembly and contributing to the precise stereochemical control.

The interplay of these subtle forces is complex, and understanding their contribution is a major focus of ongoing theoretical research.

Advanced Computational Methodologies in Organocatalysis

To accurately model the complex potential energy surfaces of organocatalytic reactions, researchers rely on sophisticated computational methodologies. acs.orgresearchgate.net These tools have moved beyond simple gas-phase models to incorporate the critical effects of the reaction environment.

DFT has become the workhorse of computational chemistry for studying organocatalytic mechanisms. nih.govmdpi.com It offers a favorable balance between computational cost and accuracy.

Functionals and Basis Sets: A variety of functionals (e.g., B3LYP, M06-2X, ωB97X-D) are used to approximate the exchange-correlation energy. The choice of functional is critical and is often benchmarked against higher-level calculations or experimental data. Basis sets, such as Pople's (e.g., 6-31G(d,p)) or Dunning's correlation-consistent sets, are used to describe the atomic orbitals. mdpi.com Dispersion corrections (e.g., DFT-D3) are commonly included to properly account for non-covalent interactions.

Applications: DFT is used to optimize the geometries of reactants, intermediates, and transition states, and to calculate their relative energies. researchgate.net This allows for the determination of reaction barriers, the identification of the rate-determining step, and the rationalization of observed stereoselectivities. nih.govacs.org

Table 1: Representative Energy Barriers Calculated by DFT for a Model Michael Addition Note: These are illustrative values and can vary significantly based on the specific reactants, catalyst, and computational level of theory.

| Transition State | Path | Relative Free Energy (kcal/mol) | Resulting Product Stereochemistry |

|---|---|---|---|

| TS-1 | Favored | 15.2 | (S,R) - Major |

| TS-2 | Disfavored | 18.5 | (R,S) - Minor |

| TS-3 | Disfavored | 19.1 | (S,S) - Minor |

| TS-4 | Disfavored | 20.4 | (R,R) - Minor |

While static DFT calculations provide invaluable insights into specific points on the reaction coordinate, they may not fully capture the dynamic nature of the system, particularly the role of the solvent and the conformational flexibility of the catalyst and intermediates. researchgate.net

Molecular Dynamics (MD): MD simulations model the atomic motions of the system over time, providing a dynamic picture of the reaction environment. By simulating the catalyst and reactants in a box of explicit solvent molecules, MD can reveal specific solvent-solute interactions and identify preferential solvation shells that might influence the reaction pathway.

Conformational Sampling: The bulky diarylprolinol ether catalyst possesses significant conformational flexibility. MD simulations can be used to explore the conformational landscape of the catalyst and its intermediates (e.g., the enamine or iminium ion), ensuring that the lowest-energy conformers are used as the starting point for more accurate DFT calculations of the reaction pathway. This combined DFT and MD approach provides a more complete and accurate understanding of the catalytic system.

Free Energy Calculations for Reaction Pathways

Currently, there are no specific published studies detailing the free energy calculations for reaction pathways catalyzed by this compound. Computational studies, primarily using Density Functional Theory (DFT), have been applied to the broader class of diarylprolinol silyl (B83357) ether catalysts to elucidate the origins of enantioselectivity in various reactions. These studies often focus on the stability of intermediates such as enamines and iminium ions, and the transition states leading to the major and minor enantiomers. The calculations help in understanding how the bulky diphenylmethyl group and the pyrrolidine (B122466) scaffold create a chiral environment that directs the approach of the substrate.

For the general class of these catalysts, computational models have been used to investigate:

HOMO-raising and LUMO-lowering activation modes: These models explore how the catalyst interacts with the substrate to either raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (enamine catalysis) or lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (iminium ion catalysis).

Transition State Geometries: Calculations are used to model the three-dimensional arrangement of the catalyst and substrates at the transition state, identifying key steric and electronic interactions that determine the stereochemical outcome.

Despite the insights gained from these studies on related catalysts, specific free energy values (ΔG‡) for the reaction pathways involving this compound have not been reported. Such data would be invaluable for a precise quantitative understanding of its catalytic cycle.

Experimental Mechanistic Probes (e.g., Kinetic Studies, Deuterium (B1214612) Labeling)

Similar to the lack of theoretical calculations, there is a scarcity of published experimental mechanistic probes, such as kinetic studies and deuterium labeling experiments, specifically for reactions catalyzed by this compound.

Kinetic Studies: Detailed kinetic analyses are essential for determining the rate law of a catalyzed reaction, which can provide insights into the composition of the rate-determining transition state. For some organocatalytic systems, it has been observed that the reaction order with respect to the catalyst can be complex. For instance, in Michael additions catalyzed by diphenylprolinol methyl ether, it has been noted that higher catalyst loadings can sometimes lead to a decrease in enantioselectivity, possibly due to catalyst-mediated racemization of the product. However, detailed rate data and kinetic isotope effect studies for this compound are not available in the literature.

Deuterium Labeling: Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps in the rate-determining part of the reaction. A primary kinetic isotope effect (KIE), where a C-H bond is replaced by a C-D bond at a position undergoing cleavage, can indicate whether this bond-breaking event is part of the rate-determining step. Secondary KIEs can provide information about changes in hybridization at a particular carbon atom during the reaction.

While deuterium labeling has been employed in the broader context of pyrrolidine synthesis and catalysis, specific studies utilizing this technique to elucidate the mechanism of action of this compound have not been reported. Such experiments would be instrumental in confirming the proposed mechanistic pathways, such as the involvement of enamine or iminium ion intermediates.

Integration of S 2 Methoxydiphenylmethyl Pyrrolidine in Advanced Catalytic Strategies

Development of Bifunctional Organocatalysts

The development of bifunctional organocatalysts, which possess two distinct catalytic functionalities within a single molecule, has been a significant area of research. In the context of (S)-2-(Methoxydiphenylmethyl)pyrrolidine and its analogues, this typically involves the incorporation of a Lewis basic pyrrolidine (B122466) nitrogen and a Brønsted acidic or hydrogen-bond-donating group. This dual activation strategy allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.

The design of these bifunctional catalysts often involves the modification of the diarylprolinol ether scaffold. For instance, the introduction of acidic moieties, such as a fluoroalkylsulfonamide group, onto a sterically hindered pyrrolidine backbone can generate a catalyst with both strong acidity and excellent enantio-induction capabilities. acs.orgresearchgate.net This approach has been successfully applied to asymmetric Mannich reactions, demonstrating high yields and enantioselectivities. researchgate.net The synergistic action of the amine and the acidic group facilitates the formation of the enamine intermediate and activates the imine electrophile through hydrogen bonding.

Another strategy involves the conjugation of (S)-proline with chiral β-aminoalcohols to create bifunctional prolinamide-based organocatalysts. nih.gov These catalysts have shown efficacy in asymmetric aldol (B89426) reactions in aqueous media, where the hydroxyl and amide groups can form a hydrogen-bonding network to orient the aldehyde in the transition state. Similarly, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to synergistically activate both reacting partners via enamine formation and hydrogen bonding, with the rigid camphor backbone acting as a stereocontrolling element. nih.gov

The effectiveness of these bifunctional catalysts is evident in various asymmetric transformations, as highlighted in the following table:

| Catalyst Type | Reaction | Key Features | Reference |

| Spirocyclic pyrrolidine trifluoromethanesulfonamide | Asymmetric Mannich/acylation/Wittig sequence | High enantioselectivity (up to 94% ee) and moderate to good yields. | researchgate.net |

| (S)-proline conjugated with 2-hydroxy-3-aminopinanes | Asymmetric aldol reaction in water | Efficient hydrogen bonding network with the aldehyde. | nih.gov |

| Pyrrolidinyl-camphor derivatives | Asymmetric Michael addition | Synergistic activation of nucleophile and electrophile. | nih.gov |

Merging Organocatalysis with Transition Metal Catalysis

The combination of organocatalysis and transition metal catalysis has emerged as a powerful strategy to achieve novel transformations that are not possible with either catalytic system alone. smolecule.comnih.govresearchgate.net This synergistic approach can enhance reactivity, efficiency, and stereocontrol in a wide range of chemical reactions. In this context, this compound and its derivatives can act as chiral ligands for transition metals or as independent organocatalysts that operate in concert with a transition metal complex.

One of the key advantages of this dual catalytic approach is the ability to combine the distinct activation modes of the two catalyst types. For example, a chiral pyrrolidine-based organocatalyst can generate a chiral enamine intermediate from an aldehyde or ketone, which can then react with an electrophile generated by a transition metal catalyst. This strategy has been successfully employed in a variety of asymmetric reactions, including allylic alkylations, conjugate additions, and C-H functionalizations.

While specific examples detailing the use of this compound in dual catalysis with transition metals are emerging, the broader class of diarylprolinol ether catalysts has been investigated in this context. The pyrrolidine moiety can coordinate to a transition metal, creating a chiral environment that influences the stereochemical outcome of the reaction. Alternatively, the organocatalyst and the transition metal catalyst can operate through independent but cooperative catalytic cycles.

The successful implementation of such dual catalytic systems requires careful consideration of catalyst compatibility to avoid deactivation or unwanted side reactions. The following table summarizes representative examples of reactions where organocatalysis and transition metal catalysis are merged:

| Organocatalyst Type | Transition Metal | Reaction Type | Product Type | Reference |

| Chiral amine | Palladium | Asymmetric allylic alkylation | Chiral α-allylated aldehydes | |

| Chiral pyrrolidine | Rhodium | Asymmetric conjugate addition | Chiral γ-functionalized carbonyls | smolecule.com |

| Chiral phosphoric acid | Gold | Asymmetric hydroamination/cyclization | Chiral N-heterocycles |

Combination with Photoredox and Electrocatalytic Systems

The integration of organocatalysis with photoredox and electrocatalytic systems represents a modern frontier in synthetic chemistry, enabling the development of novel enantioselective radical reactions. researchgate.net In these systems, a photocatalyst or an electrode generates radical intermediates under mild conditions, while a chiral organocatalyst, such as a derivative of this compound, controls the stereochemical outcome of the subsequent bond-forming steps.

In a typical photoredox/organocatalysis system, a photosensitizer absorbs visible light and initiates a single-electron transfer (SET) process to generate a radical species from a suitable precursor. This radical can then add to an enamine or iminium ion intermediate, generated in situ by the chiral pyrrolidine catalyst. The stereoselectivity of the reaction is dictated by the chiral environment created by the organocatalyst. This approach has been successfully applied to a range of enantioselective transformations, including the synthesis of chiral pyrrolidinones through the radical conjugate addition to α,β-unsaturated anhydrides and esters. researchgate.net

Electrocatalysis offers an alternative method for generating radical intermediates. Anodically coupled electrolysis, for instance, can be used to generate radicals from stable precursors, which then participate in organocatalyzed stereoselective reactions. The combination of these technologies allows for the construction of complex molecules with high levels of stereocontrol under environmentally benign conditions.

The following table provides examples of the successful merger of pyrrolidine-based organocatalysis with photoredox and electrocatalytic systems:

| Catalytic System | Reaction Type | Key Outcome | Reference |

| Dual Lewis Base and Photoredox Catalysis | Asymmetric radical conjugate addition | Enantioselective synthesis of pyrrolidinones. | researchgate.net |

| Organo-SOMO Catalysis | Enantioselective (3 + 2) coupling of aldehydes and olefins | Rapid generation of stereochemically complex pyrrolidines. nih.gov | nih.gov |

| Anodically Coupled Electrocatalysis | Stereoselective synthesis of chlorotrifluoromethylated pyrrolidines | High stereochemical control over alkene geometry. | abechem.com |

Immobilization and Heterogenization Strategies for Pyrrolidine-Based Catalysts

While homogeneous organocatalysts like this compound and its derivatives offer excellent reactivity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly, particularly on an industrial scale. To address this issue, significant research has been devoted to the immobilization and heterogenization of these catalysts on solid supports. organic-chemistry.orgresearchgate.netmdpi.comrsc.org

A variety of solid supports have been employed for the immobilization of diarylprolinol ether catalysts, including polymers, silica, magnetic nanoparticles, and polyhedral oligomeric silsesquioxanes (POSS). researchgate.net The choice of support and the method of immobilization are crucial for maintaining the catalyst's activity and selectivity while facilitating its recovery and recycling.

One common strategy involves the covalent attachment of the catalyst to the support material. For example, diarylprolinol silyl (B83357) ethers have been successfully immobilized on polystyrene and POSS. researchgate.net These supported catalysts have demonstrated high efficiency and enantioselectivity in asymmetric Michael addition reactions and can be easily recovered by filtration and reused multiple times without a significant loss of performance. researchgate.net Another approach involves the use of "click chemistry" to anchor the catalyst to a support, such asfullerene.

Water-soluble and recyclable organocatalysts have also been developed by introducing ionic tags to the diarylprolinol silyl ether scaffold. acs.orgorganic-chemistry.org These catalysts are effective in aqueous media and can be recovered by simple extraction, offering a greener alternative to reactions in organic solvents. acs.orgorganic-chemistry.org

The performance of various immobilized diarylprolinol ether catalysts is summarized in the table below:

| Catalyst Support | Reaction | Recyclability | Key Findings | Reference |

| Polyhedral Oligomeric Silsesquioxanes (POSS) | Asymmetric Michael addition | Reusable for at least eight cycles | Good yields and excellent enantioselectivities. researchgate.net | researchgate.net |

| Polystyrene | Asymmetric Michael addition | Recyclable | High efficiency and stereoselectivity. | researchgate.net |

| Fullerene | Michael addition of malonates to cinnamaldehydes | Recyclable | Highly efficient supported enantioselective organocatalyst. | |

| Water-soluble salts | Asymmetric Michael addition in water | Recyclable for more than six cycles | Excellent diastereo- and enantioselectivities in water. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

Stereochemical Fidelity and Efficiency in Asymmetric Transformations

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by (S)-2-(Methoxydiphenylmethyl)pyrrolidine and related diarylprolinol ether catalysts is governed by a complex interplay of factors. These include the structure of the catalyst, the nature of the substrates, and the reaction conditions.

Key factors influencing stereoselectivity include:

Catalyst Structure: The bulky diarylprolinol moiety creates a well-defined chiral pocket that effectively shields one face of the enamine or iminium ion intermediate, directing the approach of the electrophile. Computational studies have shown that conformational changes and structural deformations in the catalyst can significantly impact the enantiomeric excess (ee) of the product rsc.org. The stereochemistry of the pyrrolidine (B122466) ring is a dominant factor in determining the asymmetric induction nih.gov.

Solvent Effects: The choice of solvent can have a profound impact on both reactivity and stereoselectivity. For instance, in the Michael addition of aldehydes to nitroolefins, changing the solvent can lead to significant variations in diastereoselectivity and enantioselectivity beilstein-journals.org. Nonpolar solvents are often preferred as they can enhance the organization of the transition state assembly.

Temperature: Lowering the reaction temperature generally leads to an increase in stereoselectivity by reducing the thermal energy of the system, which can help to favor the lower energy transition state leading to the major stereoisomer. Studies on Michael additions have shown improved diastereoselectivity and enantioselectivity at 0 °C compared to room temperature beilstein-journals.org.

Additives: The presence of acidic or basic co-catalysts can influence the reaction rate and stereochemical outcome. For example, the addition of acids like benzoic acid or acetic acid in certain Michael additions has been shown to increase reactivity and anti-enantioselectivity, though it can be detrimental to diastereoselectivity and syn-enantioselectivity beilstein-journals.org.

Substrate Sterics: The steric bulk of both the nucleophile and the electrophile plays a crucial role. The catalyst's chiral environment interacts with the substituents on the reactants to favor a specific stereochemical pathway.

Computational studies have provided insights into the origin of enantioselectivity, suggesting that in some cases, the conformation of the iminium ion in the transition state is crucial for determining the stereochemical outcome rsc.org. For example, in the reaction of 1,4-dicarbonyls, the conjugated iminium ion may adopt different conformations to avoid steric hindrance, leading to high enantioselectivity rsc.org.

Strategies for Achieving High Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Achieving high levels of both enantiomeric excess (ee) and diastereomeric ratio (dr) is a primary goal in asymmetric synthesis. With this compound and similar catalysts, several strategies are employed to maximize stereocontrol.

Optimization of Reaction Conditions: A systematic approach to optimizing reaction parameters is crucial. This involves screening various solvents, temperatures, and catalyst loadings. For example, in the Michael addition of propanal to β-nitrostyrene, a study found that using methylcyclohexane as the solvent at 0 °C provided a high yield (87%), a good diastereomeric ratio (92:8), and a high enantiomeric excess (85% ee) for the major syn-adduct beilstein-journals.org.

Catalyst Modification: Fine-tuning the structure of the catalyst can lead to significant improvements in stereoselectivity. While this compound itself is highly effective, related catalysts with different substituents on the diarylmethyl group or the pyrrolidine ring have been synthesized and evaluated. For instance, a trimethylsilyl (B98337) derivative of a related pyrrolidine catalyst demonstrated superior enantioselectivity, achieving up to 99% ee in Michael additions researchgate.net.

Use of Additives: The judicious use of additives can enhance stereocontrol. In some reactions, the presence of a co-catalyst with an acidic hydroxyl group is necessary to achieve good performance, particularly when the primary catalyst lacks a hydrogen-bond donor group nih.gov.

Substrate Control: The inherent stereochemistry of the substrates can be leveraged to achieve high diastereoselectivity. This is particularly relevant in reactions involving chiral starting materials.

The following table summarizes the results of a Michael addition reaction under different conditions, illustrating the impact of solvent and temperature on stereoselectivity.

| Entry | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | CH2Cl2 | rt | 99 | 78:22 | 68 |

| 2 | Toluene | rt | 98 | 85:15 | 75 |

| 3 | Methylcyclohexane | rt | 95 | 90:10 | 82 |

| 4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

Data adapted from a study on pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins. beilstein-journals.org

Control over Quaternary Stereocenter Formation

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. This compound and its analogs have proven to be effective catalysts for reactions that generate these highly congested stereocenters with excellent enantiocontrol.

These catalysts are particularly adept at promoting reactions such as:

Asymmetric Michael Additions: The addition of prochiral nucleophiles to α,β-unsaturated compounds is a powerful method for creating quaternary stereocenters. The bulky catalyst effectively controls the facial selectivity of the attack on the enamine intermediate.

Asymmetric Alkylations: The enantioselective alkylation of α-substituted aldehydes or ketones can generate quaternary stereocenters. The catalyst directs the approach of the alkylating agent to one face of the enamine.

A notable application is the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position. This was achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, where a chiral phosphoramidite ligand was key to realizing high enantioselectivity nih.gov.

The success of these catalysts in controlling the formation of quaternary stereocenters stems from the rigid and well-defined chiral environment they create around the reactive intermediate. This steric hindrance forces the incoming electrophile to approach from a specific trajectory, leading to the formation of a single enantiomer.

Comparison of Stereocontrol Mechanisms with Other Chiral Amine Catalysts

The stereocontrol mechanism of this compound, a diarylprolinol ether catalyst, shares similarities with other chiral amine catalysts, such as proline and its derivatives, but also exhibits key differences.

Similarities:

Enamine and Iminium Ion Catalysis: Like proline and other pyrrolidine-based catalysts, this compound operates through the formation of enamine or iminium ion intermediates. This mode of activation is fundamental to a wide range of asymmetric transformations. acs.orgnova.edu

Steric Shielding: The principle of steric shielding is a common feature. The chiral backbone of the catalyst blocks one face of the reactive intermediate, directing the electrophile or nucleophile to the opposite face.

Differences:

Hydrogen Bonding: Proline and many of its derivatives possess a carboxylic acid group that can act as a hydrogen bond donor, playing a crucial role in organizing the transition state and enhancing stereoselectivity. In contrast, diarylprolinol ether catalysts like this compound lack this acidic proton. Their stereocontrol relies primarily on steric repulsion.

Curtin-Hammett Scenario: Mechanistic studies on diarylprolinol ether catalysts have suggested that the stereochemical outcome may not always be determined by the transition state of the stereocenter-forming step. Instead, a Curtin-Hammett scenario may be in effect, where the relative stability and reactivity of diastereomeric intermediates further down the catalytic cycle dictate the final stereochemistry nih.gov. This is a departure from the more traditional models applied to catalysts like proline.

Conformational Rigidity: The bulky diarylmethyl group in this compound imparts a high degree of conformational rigidity to the catalyst-substrate complex. This can lead to more predictable and often higher levels of stereocontrol compared to more flexible catalysts.

In essence, while the fundamental activation modes are similar, the specific mechanisms of stereocontrol can diverge. Catalysts like proline often rely on a combination of steric and electronic effects (hydrogen bonding), whereas diarylprolinol ethers predominantly utilize a highly defined steric environment to achieve stereoselectivity.

Future Perspectives and Challenges in Pyrrolidine Based Organocatalysis

Rational Design and Engineering of Next-Generation Catalysts

The development of new and more effective organocatalysts is a continuous endeavor in organic synthesis. unibo.it The rational design of next-generation catalysts derived from the (S)-2-(methoxydiphenylmethyl)pyrrolidine framework focuses on fine-tuning the catalyst's structure to enhance its efficiency, selectivity, and applicability to a broader range of substrates. unibo.itnih.gov

A key strategy involves the modification of the catalyst's structure to optimize its performance. unibo.itnih.gov For instance, the bulky diphenylmethyl group in this compound plays a crucial role in shielding one face of the substrate, thereby directing the stereochemical outcome of the reaction. unibo.it Future designs may explore variations of this sterically demanding group to further enhance enantioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly vital in the rational design process. These theoretical models help in understanding reaction mechanisms at a molecular level, providing insights into the transition states and intermediates involved. This knowledge allows for the prediction of how structural modifications to the catalyst will affect its activity and selectivity, thereby guiding the synthesis of more effective next-generation catalysts.

While rational design is a powerful tool, it is not without its challenges. The subtle interplay of various non-covalent interactions between the catalyst, substrates, and solvent can make the precise prediction of catalytic behavior complex. unibo.it This is particularly true for more flexible catalysts like peptidic derivatives, where small structural changes can lead to significant alterations in conformation and catalytic performance, making a purely rational design approach challenging. unibo.it

Development of Novel Organocatalytic Reaction Methodologies

A significant driving force in the evolution of organocatalysis is the development of new reaction methodologies that expand the synthetic utility of existing catalysts. This compound and its analogues have proven to be highly effective in a variety of asymmetric transformations. organic-chemistry.orgnih.govelsevierpure.comacs.org

One of the most successful applications has been in the Michael addition of aldehydes to various acceptors. For instance, this compound catalyzes the intermolecular Michael addition of simple aldehydes to non-activated enones with excellent enantioselectivities (95-99% ee) and at significantly lower catalyst loadings (1-5 mol%) than previously reported methods. organic-chemistry.orgnih.govchigroup.site This methodology provides a direct route to valuable 1,5-dicarbonyl compounds.

The scope of these catalysts extends to other Michael acceptors as well. The closely related diphenylprolinol silyl (B83357) ethers are highly efficient catalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. tohoku.ac.jp This reaction is notable for its broad substrate scope and the nearly optically pure products obtained in most cases. tohoku.ac.jp

Furthermore, these catalysts have been employed in more complex tandem reactions. For example, diphenylprolinol silyl ether has been successfully used in an enantioselective, catalytic, tandem Michael/Henry reaction, allowing for the control of four stereocenters in a single operation. elsevierpure.com The development of such cascade reactions is a key area of future research, as they offer a highly efficient means of rapidly building molecular complexity from simple starting materials.

Future research in this area will likely focus on expanding the repertoire of reactions catalyzed by this compound and its derivatives. This includes exploring their potential in other types of C-C and C-heteroatom bond-forming reactions, as well as their application in the synthesis of complex natural products and pharmaceuticals.

Addressing Limitations in Catalytic Performance (e.g., Catalyst Loading, Reaction Times)

Despite the remarkable successes of pyrrolidine-based organocatalysts, there are still limitations in their catalytic performance that need to be addressed for their widespread adoption in both academic and industrial settings. Two of the most significant challenges are catalyst loading and reaction times. nih.govchigroup.site

High catalyst loading has been a persistent issue in many organocatalytic reactions, including those utilizing proline and its derivatives. unibo.itnih.gov While this compound has been shown to be effective at lower loadings (1-5 mol%) in certain reactions, chigroup.site there is a continuous drive to further reduce the amount of catalyst required. Lowering catalyst loading not only reduces the cost of the synthesis but also simplifies the purification process by minimizing catalyst-derived impurities in the final product. Interestingly, for the Michael addition of aldehydes to enones catalyzed by this compound, it has been observed that higher catalyst loading can actually be detrimental to enantioselectivity. chigroup.site

Future research will focus on developing more active catalysts that can operate efficiently at very low loadings and promote reactions in shorter timeframes. This may involve the design of catalysts with enhanced turnover frequencies or the development of reaction conditions that accelerate the catalytic cycle. Mechanistic studies will play a crucial role in identifying the rate-limiting steps of these reactions and informing the design of more efficient catalytic systems. nih.gov

Advancements in Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of new synthetic methodologies, and organocatalysis is inherently aligned with many of these principles. mlsu.ac.innumberanalytics.comyoutube.comgctlc.org The use of small organic molecules like this compound as catalysts offers a more environmentally friendly alternative to traditional metal-based catalysts, which can be toxic, expensive, and require careful removal from the final products. unibo.it

One of the key tenets of green chemistry is the reduction or elimination of hazardous substances. mlsu.ac.innumberanalytics.com Organocatalysis contributes to this goal by avoiding the use of heavy metals. Furthermore, the development of organocatalytic reactions that can be performed in environmentally benign solvents, such as water, is a major area of research. unibo.itnih.gov The ability to perform reactions "on water" without the need for organic co-solvents is a significant step towards more sustainable chemical processes. nih.gov

Another important aspect of green chemistry is the concept of atom economy, which aims to maximize the incorporation of all materials used in a process into the final product. mlsu.ac.in Catalytic processes, by their very nature, are more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and is regenerated during the reaction. youtube.com

Future advancements in this area will likely focus on the development of recyclable organocatalysts, the use of renewable starting materials, and the design of processes that minimize energy consumption. mlsu.ac.innumberanalytics.com The immobilization of catalysts like this compound on solid supports is a promising strategy for catalyst recovery and reuse, further enhancing the sustainability of these processes. nih.gov

Scalability and Industrial Implementation of Organocatalytic Processes

For organocatalysis to make a significant impact on the chemical industry, the developed methodologies must be scalable and amenable to implementation in large-scale manufacturing processes. While many organocatalytic reactions have been successfully demonstrated on a laboratory scale, their transition to industrial production presents a unique set of challenges.

One of the key technologies enabling the scalability of catalytic processes is flow chemistry. In a flow system, reagents are continuously passed through a reactor containing an immobilized catalyst, allowing for a more controlled and efficient process compared to traditional batch reactions. This approach offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing.

Recent studies have demonstrated the feasibility of using an immobilized diphenylprolinol alkyl ether catalyst, a close analogue of this compound, in flow reactions for asymmetric Michael and domino reactions. nih.gov While the catalyst showed high reactivity and excellent enantioselectivity, a gradual decrease in activity was observed over time, highlighting the need for further catalyst development to improve long-term stability and robustness for industrial applications. nih.gov The turnover number (TON), a measure of the number of substrate molecules converted per molecule of catalyst, is a critical parameter for industrial viability. nih.gov

Future efforts in this area will focus on developing more stable and recyclable immobilized catalysts, optimizing flow reaction conditions to maximize productivity and catalyst lifetime, and demonstrating the economic feasibility of these processes on a pilot-plant scale. The successful industrial implementation of organocatalytic processes based on catalysts like this compound will depend on a multidisciplinary approach that combines catalyst design, reaction engineering, and process optimization.

Q & A

Q. What are the established synthetic routes for (S)-2-(Methoxydiphenylmethyl)pyrrolidine, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the use of chiral auxiliaries or enantioselective alkylation of pyrrolidine precursors. For example, methodologies analogous to Scheme 2 in (SnCl₄-mediated glycosylation) can be adapted for stereochemical control. Reaction optimization should include:

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols align with guidelines for structurally similar pyrrolidine derivatives ( ):

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and diphenylmethyl groups). Compare with data for analogous compounds in (C11H15NO derivatives) .

- Chiral chromatography : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to assess enantiopurity .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₈H₂₁NO: 267.16 g/mol).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

The (S)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral enzyme pockets. For example:

- SAR studies : Modify the diphenylmethyl group to assess steric effects (e.g., replace with bulkier substituents).

- Docking simulations : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) .

- In vitro assays : Compare IC₅₀ values of (S)- and (R)-enantiomers against reference inhibitors (e.g., ketoconazole) .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound derivatives?

Discrepancies often arise from solvent effects or impurities. Mitigation approaches include:

Q. How can researchers leverage this compound in asymmetric catalysis?

The compound’s chiral pyrrolidine core can serve as a ligand or organocatalyst:

- Ligand design : Coordinate with transition metals (e.g., Pd or Cu) for cross-coupling reactions.

- Organocatalysis : Exploit tertiary amine sites for enantioselective aldol or Michael additions (e.g., proline-mimetic systems) .

- Kinetic studies : Monitor turnover frequency (TOF) under varying pH and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.